molecular formula C23H19FN2O4S B286151 methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B286151
M. Wt: 438.5 g/mol
InChI Key: HRCSUZHMLFBOEJ-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. Additionally, the compound has been shown to inhibit the expression of various pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, the compound has been shown to inhibit cell proliferation by suppressing the expression of various cell cycle regulators. In terms of its anti-inflammatory activity, the compound has been shown to reduce the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One of the significant advantages of Methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is its potent anticancer and anti-inflammatory activity. This makes it an attractive candidate for further investigation in these fields. However, one of the limitations of the compound is its low solubility in aqueous solutions, which may limit its use in certain experimental setups.

Future Directions

There are several possible future directions for research on Methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One of the significant areas of investigation is its potential as an anticancer agent, where further studies are needed to elucidate its mechanism of action and optimize its potency and selectivity. Additionally, the compound's anti-inflammatory activity warrants further investigation to determine its potential for treating various inflammatory diseases. Finally, the compound's low solubility in aqueous solutions may be addressed through the development of novel formulations or modifications to the compound's chemical structure.

Synthesis Methods

The synthesis of Methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate involves the reaction of 2-fluorobenzylamine, indole-3-carboxaldehyde, and ethyl acetoacetate in the presence of thiazolidine-2,4-dione and acetic acid. The reaction proceeds under reflux conditions for several hours, and the product is obtained after purification using column chromatography. This method has been reported to yield high purity and good yield of the product.

Scientific Research Applications

Methyl [(5E)-5-{[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has shown potential applications in various scientific research fields. One of the significant applications is in medicinal chemistry, where it has been studied for its potential as an anticancer agent. Studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, the compound has been investigated for its potential as an anti-inflammatory agent, where it has shown promising results in reducing inflammation in animal models.

Properties

Molecular Formula

C23H19FN2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 2-[(5E)-5-[[1-[(2-fluorophenyl)methyl]-2-methylindol-3-yl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C23H19FN2O4S/c1-14-17(11-20-22(28)26(23(29)31-20)13-21(27)30-2)16-8-4-6-10-19(16)25(14)12-15-7-3-5-9-18(15)24/h3-11H,12-13H2,1-2H3/b20-11+

InChI Key

HRCSUZHMLFBOEJ-RGVLZGJSSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)/C=C/4\C(=O)N(C(=O)S4)CC(=O)OC

SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=C4C(=O)N(C(=O)S4)CC(=O)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3F)C=C4C(=O)N(C(=O)S4)CC(=O)OC

Origin of Product

United States

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